molecular formula C37H68N2O13 B601471 红霉素-9-肟 CAS No. 111321-02-9

红霉素-9-肟

货号 B601471
CAS 编号: 111321-02-9
分子量: 748.96
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Erythromycin A 9-oxime is a semi-synthetic analogue of erythromycin. It was prepared as a means of overcoming acid lability and improving oral absorption of erythromycin A while retaining comparable antibacterial potency .


Synthesis Analysis

Erythromycin A 9-oxime is an important intermediate in the synthesis of Biaxin® (clarithromycin), a second-generation macrolide antibiotic . It is synthesized from erythromycin thiocyanate by oximation and alkalinization with an overall yield of 95.8% . The synthesis of novel erythromycin A 9-O- (2-ethenesulfony-ethyl)-oxime and erythromycin A 9-O- (3-oxo-butyl)-oxime from erythromycin A (EA) by the Michael reaction is also described .


Molecular Structure Analysis

The structure of the erythromycin 9- (E)-oxime was identified by MS and 1H-NMR . A complete and unambiguous assignment of the 1 H and 13 C NMR spectra of (E)‐erythromycin A oxime in acetone‐ d6 was accomplished by two‐dimensional chemical shift correlation methods .


Chemical Reactions Analysis

The effects of transformation of ketone in position 9 of EA to an oxime ether are described . An unusual impurity, the desosamine hydrazinium salt, is generated in this step of the synthetic pathway .

科学研究应用

Antibacterial Activity

  • Field : Microbiology
  • Application : Erythromycin is used to treat a large number of bacterial infections affecting the skin, respiratory tract, intestines, bones, and other systems . It became popular immediately after its discovery in 1952, due to its therapeutic effect against pathogens resistant to other drugs .
  • Method : Erythromycin expresses its antibacterial activity primarily by reversible binding to the bacterial 50S ribosomal subunits and by blocking nascent proteins’ progression through their exit tunnel in bacterial protein biosynthesis .
  • Results : Generally considered to be bacteriostatic, they may also be bactericidal at higher doses .

Advanced Drug Delivery

  • Field : Pharmaceutics
  • Application : A large variety of Erythromycin formulations, including nanoparticles, have emerged to overcome its disadvantages such as very low solubility in water and instability under acidic conditions .
  • Method : Efforts have been made to encapsulate Erythromycin in formulations of various chemical compositions, sizes, and morphologies .
  • Results : These formulations aim to improve the efficacy and bioavailability of Erythromycin .

Anti-Inflammatory and Immunomodulatory Properties

  • Field : Immunology
  • Application : Macrocyclic compounds like Erythromycin have been used in the treatment of auto-immune and inflammatory diseases .
  • Method : The exact mechanisms are not fully understood, but it is believed that they modulate the immune response and reduce inflammation .
  • Results : These properties have expanded the use of Erythromycin beyond its traditional role as an antibiotic .

Improved Oral Absorption

  • Field : Pharmaceutical Chemistry
  • Application : Erythromycin A oxime is a less acid labile analogue of Erythromycin with improved oral absorption .
  • Method : This compound is designed to be more stable in the acidic environment of the stomach, which leads to improved absorption and bioavailability .
  • Results : This modification can lead to more effective treatments with lower doses .

Ribosome-Binding Antimicrobials

  • Field : Microbiology
  • Application : Macrolides, including Erythromycin, have been used as ribosome-binding antimicrobials .
  • Method : They express their antibacterial activity primarily by reversible binding to the bacterial 50S ribosomal subunits and by blocking nascent proteins’ progression through their exit tunnel in bacterial protein biosynthesis .
  • Results : This mechanism of action can lead to the inhibition of bacterial growth and the death of the bacteria .

Treatment of Various Diseases

  • Field : Pharmacology
  • Application : Macrocyclic compounds, including Erythromycin, have been used in the treatment of various diseases, including infectious diseases, cancer, auto-immune, and inflammatory diseases .
  • Method : The exact mechanisms are not fully understood, but it is believed that they modulate the immune response and reduce inflammation .
  • Results : These properties have expanded the use of Erythromycin beyond its traditional role as an antibiotic .

安全和危害

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTWXIARANQMCA-ZTILBQITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H68N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erythromycin-9-oxime

CAS RN

13127-18-9
Record name Erythromycin, 9-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
68
Citations
C Shengxi, X Xiandong, Y Lanxiang - The Journal of Antibiotics, 2001 - jstage.jst.go.jp
… erythromycin 9-oxime (2). 2 reacted with benzyl bromide in the presence of sodiumhydride at roomtemperature to prepared compound(3), the benzyl group protected the hydroxyl group …
Number of citations: 4 www.jstage.jst.go.jp
XM Li, W Lv, SY Guo, YX Li, BZ Fan, M Cushman… - European Journal of …, 2019 - Elsevier
… The starting material 1 was prepared in high yield from commercially available erythromycin 9-oxime in seven steps [29]. Direct hydrolysis of 1 produced 4 as a comparator of 3a - 3i. …
Number of citations: 9 www.sciencedirect.com
Y WATANABE, S MORIMOTO, T ADACHI… - The Journal of …, 1993 - jstage.jst.go.jp
… The Other Isomer of ll ((Z)-ll) Compound(Z)-ll was prepared from (Z)-erythromycin 9-oxime and 2-chlorobenzyl chloride as described for the preparation of ll. MP111 -114C; 13CNMR(…
Number of citations: 62 www.jstage.jst.go.jp
JC Tian, X Han, W Lv, YX Li, H Wang, BZ Fan… - Bioorganic & Medicinal …, 2017 - Elsevier
Erythromycin was long viewed as a bacteriostatic agent. The erythromycin derivatives, 9-oxime ketolides have a species-specific bactericidal profile. Among them, the 3′-allyl version …
Number of citations: 12 www.sciencedirect.com
X Han, W Lv, SY Guo, M Cushman, JH Liang - Bioorganic & Medicinal …, 2015 - Elsevier
… Compounds 1 and 5 were obtained according to the reported procedure in seven steps from commercially available erythromycin 9-oxime.19, 20 Next, Sonogashira reaction with 1 (or …
Number of citations: 17 www.sciencedirect.com
M Chen, EMF Muri, M Jacob, JS Williamson - researchgate.net
… A second derivative, azithromycin (3, Figure 1, PLIVA)" WAS designed by removing the C-9 carbonyl via a Beckmann rearrangement/ring expansion of erythromycin 9-oxime. Both …
Number of citations: 0 www.researchgate.net
T Adachi, S Morimoto - Macrolide Antibiotics, 2002 - Springer
Since erythromycin’ s the discovery in 1952 [ 1 ], it has been one of the most useful macrolide antibiotics, having the highest antibacterial activity and low toxicity. In order to achieve high …
Number of citations: 5 link.springer.com
EJ Stoner, MJ Peterson, MS Allen… - The Journal of …, 2003 - ACS Publications
… The procedure used for the isolation of the parent erythromycin 9-oxime, the starting material for all of our substrates, incorporates a crystallization protocol that virtually eliminates the …
Number of citations: 28 pubs.acs.org
PK Bhadra, RN Magwaza, N Nirmalan, S Freeman… - Materials, 2021 - mdpi.com
… The global minimum of erythromycin 9-oxime in chloroform is neither folded out nor folded in, although the H4-H18 and H3-H8 distances correspond to a typical folded-in conformation. …
Number of citations: 2 www.mdpi.com
T AshtonáCropp - Molecular BioSystems, 2011 - pubs.rsc.org
… We first tried to use benzyloxyamine hydrochloride to directly convert erythromycin 1 to benzyl erythromycin-9-oxime, however, we were unable to separate the desired product from the …
Number of citations: 14 pubs.rsc.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。